N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride

Carbonic Anhydrase Inhibition Secondary Sulfonamide Target Selectivity

N-Methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride (CAS 2044773-33-1) is a secondary sulfonamide featuring a morpholine ring linked via a methylene bridge to an N-methyl methanesulfonamide moiety, supplied as the hydrochloride salt with molecular formula C₆H₁₅ClN₂O₃S and molecular weight 230.71 g/mol. The defining structural feature is the N-methyl substituent on the sulfonamide nitrogen, which classifies this compound as a secondary sulfonamide—a distinction with significant implications for target binding, physicochemical behavior, and synthetic versatility relative to closely related primary sulfonamide analogs.

Molecular Formula C6H15ClN2O3S
Molecular Weight 230.71
CAS No. 2044773-33-1
Cat. No. B3010411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride
CAS2044773-33-1
Molecular FormulaC6H15ClN2O3S
Molecular Weight230.71
Structural Identifiers
SMILESCNS(=O)(=O)CC1CNCCO1.Cl
InChIInChI=1S/C6H14N2O3S.ClH/c1-7-12(9,10)5-6-4-8-2-3-11-6;/h6-8H,2-5H2,1H3;1H
InChIKeyRWMYSIFXZQIKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(morpholin-2-yl)methanesulfonamide Hydrochloride (CAS 2044773-33-1): Procurement-Ready Chemical Profile


N-Methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride (CAS 2044773-33-1) is a secondary sulfonamide featuring a morpholine ring linked via a methylene bridge to an N-methyl methanesulfonamide moiety, supplied as the hydrochloride salt with molecular formula C₆H₁₅ClN₂O₃S and molecular weight 230.71 g/mol [1]. The defining structural feature is the N-methyl substituent on the sulfonamide nitrogen, which classifies this compound as a secondary sulfonamide—a distinction with significant implications for target binding, physicochemical behavior, and synthetic versatility relative to closely related primary sulfonamide analogs [2].

Why Generic Substitution Fails for N-Methyl-1-(morpholin-2-yl)methanesulfonamide Hydrochloride: The Secondary Sulfonamide Differentiation


In-class compounds such as (S)-morpholin-2-ylmethanesulfonamide (CAS 2694057-34-4) and [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride (CAS 2694057-35-5) are primary sulfonamides bearing a free –SO₂NH₂ group. The N-methyl substitution on the target compound converts this to –SO₂NHCH₃, fundamentally altering hydrogen-bond donor capacity (1 HBD vs. 2 HBD on the sulfonamide), pKa, and target-engagement profile [1]. Well-established medicinal chemistry evidence demonstrates that N-methyl secondary sulfonamides exhibit orders-of-magnitude weaker binding to carbonic anhydrase isoforms compared to primary sulfonamides [2], and sulfonamide N-methylation consistently reduces aqueous solubility while increasing lipophilicity [3]. Interchanging these compounds without accounting for these differences risks erroneous biological interpretation and failed synthetic sequences.

Quantitative Differentiation Evidence: N-Methyl-1-(morpholin-2-yl)methanesulfonamide Hydrochloride vs. Primary Sulfonamide Analogs


Evidence 1: N-Methyl Secondary Sulfonamide Structure Confers Reduced Carbonic Anhydrase Off-Target Binding vs. Primary Sulfonamide Analogs

The target compound bears an N-methyl substituent on the sulfonamide nitrogen (–SO₂NHCH₃), classifying it as a secondary sulfonamide. In contrast, the closest analogs—(S)-morpholin-2-ylmethanesulfonamide (CAS 2694057-34-4), [(2S)-morpholin-2-yl]methanesulfonamide HCl (CAS 2694057-35-5), and (R)-morpholin-2-ylmethanesulfonamide HCl (CAS 2703749-29-3)—are primary sulfonamides (–SO₂NH₂) [1]. Published crystallographic and thermodynamic evidence demonstrates that N-methyl-substituted secondary sulfonamides bind carbonic anhydrase (CA) isoforms with substantially lower affinity than their primary sulfonamide counterparts [2]. Primary sulfonamides can achieve picomolar CA-II affinity via coordination of the deprotonated –SO₂NH⁻ nitrogen to the active-site Zn²⁺ ion; the N-methyl group sterically and electronically disrupts this coordination, reducing affinity to micromolar or weaker levels [2]. This differential is critical when CA inhibition constitutes an undesirable off-target liability in a screening campaign.

Carbonic Anhydrase Inhibition Secondary Sulfonamide Target Selectivity Off-Target Profiling

Evidence 2: Sulfonamide N-Methylation Systematically Reduces Aqueous Solubility and Increases Lipophilicity vs. Primary Sulfonamide Analogs

A comprehensive matched molecular pair (MMP) analysis of N-methylation effects across multiple chemical series demonstrated that, unlike amides, sulfonamide N-methylation consistently reduces aqueous solubility and increases lipophilicity (logD/logP) in all cases examined [1]. While the target compound and its primary sulfonamide analogs lack direct experimental solubility and logD measurements in the published literature, the MMP-derived class rule provides a robust directional prediction: the N-methyl group on the target compound (–SO₂NHCH₃) will yield lower aqueous solubility and higher logD compared to primary sulfonamide analogs such as [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride (–SO₂NH₂) [1]. This is mechanistically attributed to the masking of the ionizable sulfonamide NH proton and increased molecular hydrophobicity.

Physicochemical Properties N-Methylation Solubility Lipophilicity Matched Molecular Pair Analysis

Evidence 3: Dual Functional-Handle Architecture Enables Orthogonal Derivatization Not Possible with Primary Sulfonamide Analogs

The target compound uniquely presents two chemically distinct amine functionalities: the morpholine secondary amine (pKa ~8-9) and the N-methyl sulfonamide nitrogen (pKa ~11-12, non-nucleophilic under standard conditions). This stands in contrast to primary sulfonamide analogs such as (S)-morpholin-2-ylmethanesulfonamide, where the sulfonamide –SO₂NH₂ group contains two potentially acidic NH protons that may compete in alkylation or acylation reactions [1]. The N-methyl group effectively 'protects' one sulfonamide NH, while the morpholine NH remains available for selective functionalization (e.g., reductive amination, amide coupling, urea formation) without requiring an explicit protection/deprotection sequence [2]. Additionally, N-methyl sulfonamides can serve as latent primary sulfonamides via oxidative or enzymatic N-demethylation, offering a traceless protecting group strategy [2].

Synthetic Chemistry Building Block Orthogonal Protection Medicinal Chemistry

Evidence 4: Defined Commercial Specifications and Multi-Vendor Availability Enable Direct Procurement Comparison

The target compound is available from multiple reputable suppliers with explicitly stated purity and pricing, enabling transparent procurement evaluation. CymitQuimica (Biosynth brand) offers the compound at ≥95% purity, with 50 mg priced at €715 and 500 mg at €2,068 . Fujifilm Wako (Enamine source) lists the product at 100 mg for ¥179,100, scaling to 10 g for ¥2,216,300 . AKSci supplies the compound at 95% purity, with 1 g at $1,178, specifying long-term storage in a cool, dry place and confirming it is non-hazardous for DOT/IATA transport . The compound is also listed on ChemicalBook with confirmed CAS 2044773-33-1, molecular formula C₆H₁₅ClN₂O₃S, and MW 230.71 g/mol . This multi-vendor sourcing reduces supply chain risk relative to single-source analogs.

Commercial Availability Purity Specification Procurement Vendor Comparison

Evidence 5: Computed Physicochemical Descriptors Differentiate This Secondary Sulfonamide from Primary Analogs in Drug-Likeness and CNS Permeability Predictions

PubChem-computed descriptors for the target compound [1] reveal key differences from primary sulfonamide analogs. The target compound has a topological polar surface area (TPSA) of 75.8 Ų [1], which falls within the favorable range for oral bioavailability (<140 Ų) and is lower than primary sulfonamide analogs (estimated TPSA ~84-90 Ų due to the additional NH on –SO₂NH₂). The hydrogen bond donor count is 3 (morpholine NH⁺, sulfonamide NH, and HCl proton) vs. 4 for primary sulfonamide hydrochloride analogs [1]. The rotatable bond count of 3 and exact mass of 230.0491912 Da place this compound in favorable property space for fragment-based drug discovery (MW <250 Da, rotatable bonds ≤3) [1]. These computed differences, while modest in absolute magnitude, systematically shift the compound's predicted ADME profile toward higher membrane permeability and potentially enhanced CNS penetration compared to primary sulfonamide analogs, consistent with the morpholine scaffold's established role as a privileged structure in CNS drug discovery [2].

In Silico ADME Drug-Likeness Physicochemical Descriptors CNS Drug Discovery

Optimal Application Scenarios for N-Methyl-1-(morpholin-2-yl)methanesulfonamide Hydrochloride Based on Differentiated Evidence


Scenario 1: Enzyme Inhibitor Screening Campaigns Where Carbonic Anhydrase Off-Target Activity Must Be Minimized

In phenotypic or target-based screens where carbonic anhydrase (CA) inhibition is an undesired off-target liability, the N-methyl secondary sulfonamide character of this compound provides a built-in selectivity advantage. Published evidence demonstrates that secondary sulfonamides exhibit orders-of-magnitude weaker CA binding than primary sulfonamides . Procurement of this compound over a primary sulfonamide analog (e.g., (S)-morpholin-2-ylmethanesulfonamide) reduces the probability of CA-mediated false positives in enzyme inhibition panels, saving downstream deconvolution resources. The commercial availability from multiple vendors at defined purity (≥95%) ensures immediate access for screening .

Scenario 2: Focused Library Synthesis Requiring Orthogonal Functionalization of the Morpholine Scaffold

For medicinal chemistry teams building SAR libraries around the morpholin-2-yl methanesulfonamide scaffold, the target compound's N-methyl sulfonamide group acts as a 'pre-protected' sulfonamide nitrogen. This eliminates the need for an explicit protection step on the sulfonamide before functionalizing the morpholine secondary amine via reductive amination, amide coupling, or urea formation . Compared to primary sulfonamide analogs, which require protection of the –SO₂NH₂ group to avoid competing reactivity, the target compound reduces synthetic step count by at least one protection/deprotection cycle, improving overall yield and reducing purification burden. The Enamine catalog (source for Wako) lists this as a stock building block , ensuring rapid procurement for library production.

Scenario 3: CNS-Penetrant Probe Design Leveraging Optimized Physicochemical Properties of the N-Methyl Sulfonamide

The computed physicochemical profile of the target compound (TPSA = 75.8 Ų, HBD = 3, MW = 230.71 g/mol) places it within favorable CNS drug-like space (TPSA <90 Ų, HBD ≤3) . The morpholine scaffold is a recognized privileged structure for CNS drug discovery due to its balanced lipophilic-hydrophilic character . When CNS penetration is a project requirement, the target compound's systematically lower TPSA and reduced HBD count (vs. primary sulfonamide analogs with TPSA ~84-90 Ų and HBD = 4) predict improved blood-brain barrier permeability. Procurement of this specific N-methyl variant over a primary sulfonamide analog is justified when CNS exposure is a critical optimization parameter.

Scenario 4: Multi-Vendor Procurement Strategy for Long-Term Research Programs Requiring Supply Chain Resilience

For academic core facilities, CROs, or pharmaceutical research groups planning extended SAR campaigns, the target compound offers supply chain diversification with confirmed availability from at least three independent vendor sources (Biosynth/CymitQuimica, Enamine/Wako, and AKSci) . The compound is classified as non-hazardous for transport, simplifying international shipping logistics . Pricing scales from €715/50 mg to ¥2,216,300/10 g, enabling procurement at quantities matched to project stage—from initial hit validation (mg scale) to lead optimization (g scale) . This multi-vendor landscape provides leverage in price negotiation and protection against single-supplier stockouts, which is not guaranteed for all stereoisomeric primary sulfonamide analogs.

Quote Request

Request a Quote for N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.